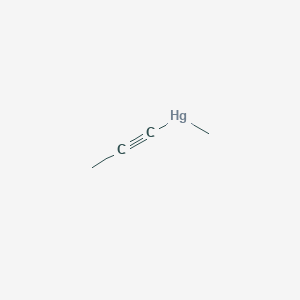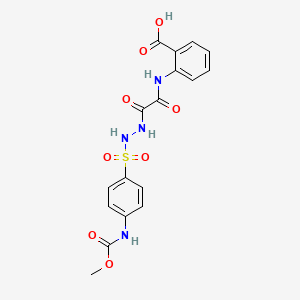
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- is a complex organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of an anthranilic acid moiety, which is an aromatic acid with both acidic and basic functional groups, making it amphoteric
Vorbereitungsmethoden
The synthesis of anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- involves multiple steps, starting with the preparation of anthranilic acid. Industrially, anthranilic acid is produced from phthalic anhydride through an amination process, followed by a Hofmann rearrangement . The specific synthetic route for the target compound involves the introduction of the p-methoxycarbonylaminophenylsulfonyl and hydrazino groups, followed by the oxalylation step. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Analyse Chemischer Reaktionen
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Wissenschaftliche Forschungsanwendungen
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- can be compared with other similar compounds, such as:
2-Aminobenzoic acid:
Sulfanilic acid: An aromatic sulfonic acid that shares structural similarities with the sulfonyl group in the target compound.
Oxalic acid derivatives: Compounds containing the oxalyl group, which is also present in the target compound.
Eigenschaften
CAS-Nummer |
72117-59-0 |
|---|---|
Molekularformel |
C17H16N4O8S |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
2-[[2-[2-[4-(methoxycarbonylamino)phenyl]sulfonylhydrazinyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H16N4O8S/c1-29-17(26)18-10-6-8-11(9-7-10)30(27,28)21-20-15(23)14(22)19-13-5-3-2-4-12(13)16(24)25/h2-9,21H,1H3,(H,18,26)(H,19,22)(H,20,23)(H,24,25) |
InChI-Schlüssel |
OMXASAGCULWQFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



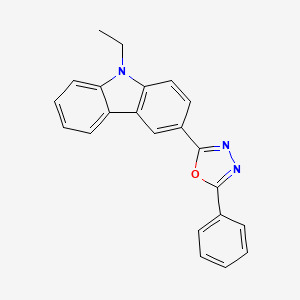
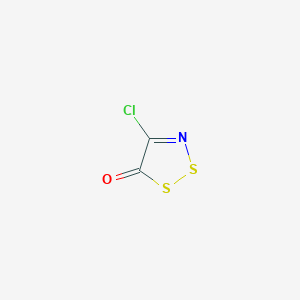
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
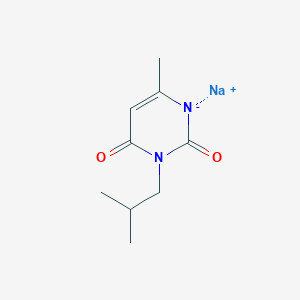


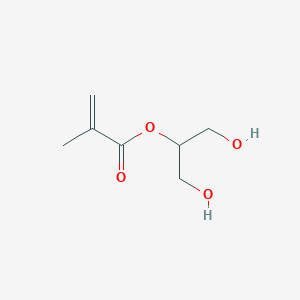

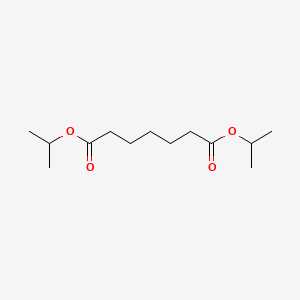

![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
